molecular formula C24H24N2O5S2 B3865588 (Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid CAS No. 5554-74-5

(Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Cat. No.: B3865588
CAS No.: 5554-74-5
M. Wt: 484.6 g/mol
InChI Key: IUVTZZNGYGVDBS-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a complex organic compound characterized by its unique structure, which includes a thioxothiazolidin ring, a methoxybenzylidene group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid typically involves multiple steps, starting with the preparation of the thioxothiazolidin ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The methoxybenzylidene group is then introduced via a condensation reaction with 4-methoxybenzaldehyde. The final step involves the coupling of the intermediate with 2-amino-6-hexanoic acid and benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thioxothiazolidin derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid involves its interaction with specific molecular targets. The thioxothiazolidin ring and methoxybenzylidene group are likely to play key roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
  • This compound derivatives
  • Thioxothiazolidin-based compounds

Uniqueness

This compound stands out due to its combination of a thioxothiazolidin ring and a methoxybenzylidene group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and bioactivity.

Properties

IUPAC Name

2-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-31-17-12-10-16(11-13-17)15-20-22(28)26(24(32)33-20)14-6-2-3-9-21(27)25-19-8-5-4-7-18(19)23(29)30/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,25,27)(H,29,30)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVTZZNGYGVDBS-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416941
Record name BAS 00582363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-74-5
Record name BAS 00582363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 3
Reactant of Route 3
(Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 4
Reactant of Route 4
(Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 5
(Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Reactant of Route 6
Reactant of Route 6
(Z)-2-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.